
1-(Diethoxyphosphoryl)heptyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxyphosphoryl)heptyl acetate is an organophosphorus compound with the molecular formula C13H27O5P. It is characterized by the presence of a phosphoryl group (P=O) bonded to a heptyl chain and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)heptyl acetate typically involves the reaction of heptyl alcohol with diethyl phosphite in the presence of an acid catalyst. The reaction proceeds through the formation of a phosphorylated intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethoxyphosphoryl)heptyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(Diethoxyphosphoryl)heptyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate phosphoryl transfer reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(Diethoxyphosphoryl)heptyl acetate exerts its effects involves the interaction of the phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which play a crucial role in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that participate in phosphoryl transfer reactions .
Vergleich Mit ähnlichen Verbindungen
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl phosphite
Comparison: 1-(Diethoxyphosphoryl)heptyl acetate is unique due to its specific heptyl chain and acetate group, which confer distinct chemical properties compared to other organophosphorus compounds. For instance, triethyl phosphonoacetate is primarily used in the Horner-Wadsworth-Emmons reaction, while diethyl benzylphosphonate is studied for its antimicrobial properties .
Eigenschaften
CAS-Nummer |
3449-94-3 |
|---|---|
Molekularformel |
C13H27O5P |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
1-diethoxyphosphorylheptyl acetate |
InChI |
InChI=1S/C13H27O5P/c1-5-8-9-10-11-13(18-12(4)14)19(15,16-6-2)17-7-3/h13H,5-11H2,1-4H3 |
InChI-Schlüssel |
CAKNEATXKDPGPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(OC(=O)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


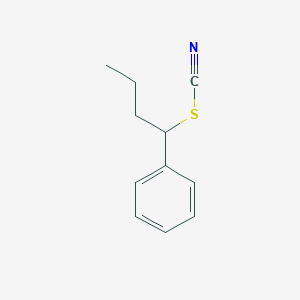
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)
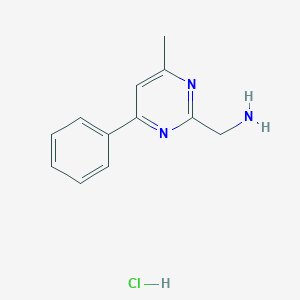
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
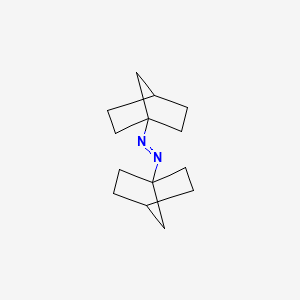
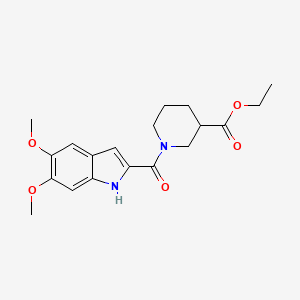
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
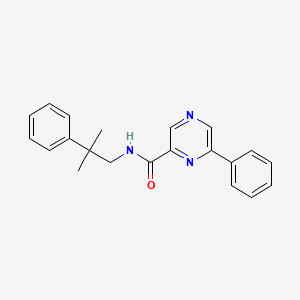
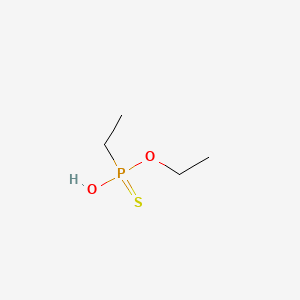
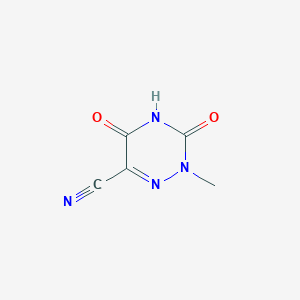
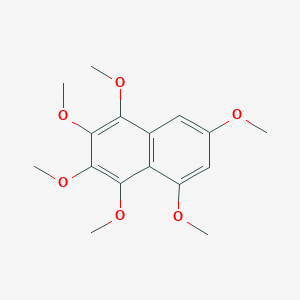
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
